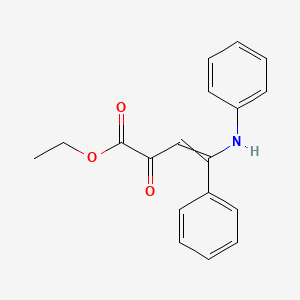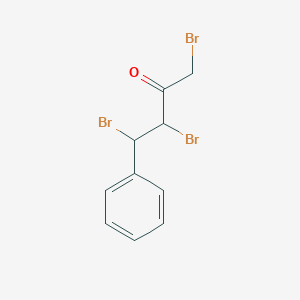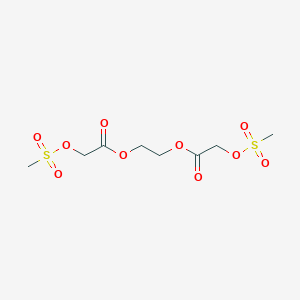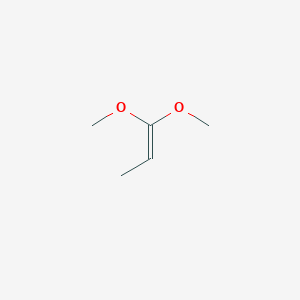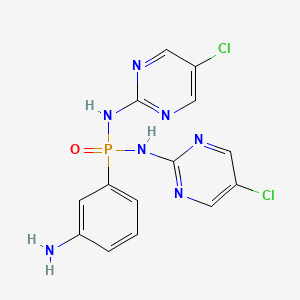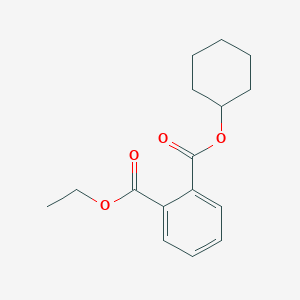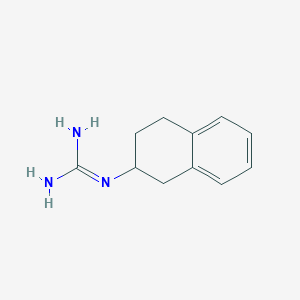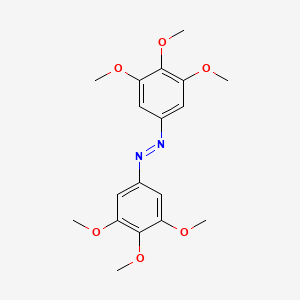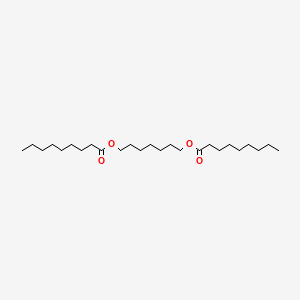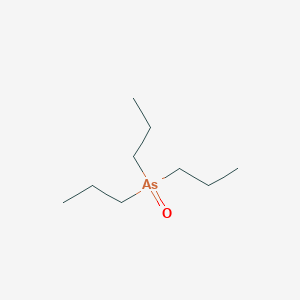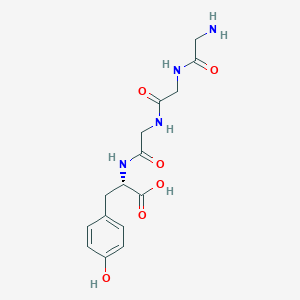
Glycylglycylglycyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycylglycyl-L-tyrosine is a synthetic peptide composed of three glycine residues followed by an L-tyrosine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and materials science. The presence of the L-tyrosine residue imparts unique properties to the peptide, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycylglycylglycyl-L-tyrosine typically involves peptide coupling reactions. One common method is the stepwise solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
For large-scale production, solution-phase synthesis can be employed. This method involves the condensation of N-protected amino acids followed by deprotection steps. The use of automated peptide synthesizers has also streamlined the production process, allowing for high-throughput synthesis of peptides like this compound.
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the L-tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or the aromatic ring of L-tyrosine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of L-tyrosine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide or the aromatic ring.
Substitution: Halogenated derivatives of the peptide.
Aplicaciones Científicas De Investigación
Glycylglycylglycyl-L-tyrosine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmaceuticals: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Materials Science: Explored for its use in the development of biomaterials and hydrogels.
Mecanismo De Acción
The mechanism of action of glycylglycylglycyl-L-tyrosine involves its interaction with biological molecules. The L-tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity to proteins and enzymes. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-tyrosine: A simpler dipeptide with similar biochemical properties.
L-tyrosine: An amino acid with a single aromatic ring, used in protein synthesis.
Glycylglycyl-L-tyrosine: A tripeptide with two glycine residues and one L-tyrosine residue.
Uniqueness
Glycylglycylglycyl-L-tyrosine is unique due to its extended peptide chain, which provides additional flexibility and potential for interactions compared to shorter peptides. The presence of three glycine residues also enhances its solubility and stability in aqueous solutions.
Propiedades
Número CAS |
5550-81-2 |
|---|---|
Fórmula molecular |
C15H20N4O6 |
Peso molecular |
352.34 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20N4O6/c16-6-12(21)17-7-13(22)18-8-14(23)19-11(15(24)25)5-9-1-3-10(20)4-2-9/h1-4,11,20H,5-8,16H2,(H,17,21)(H,18,22)(H,19,23)(H,24,25)/t11-/m0/s1 |
Clave InChI |
NNTAZTJRHAOLHK-NSHDSACASA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


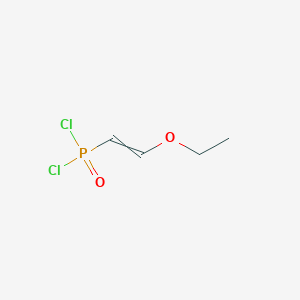
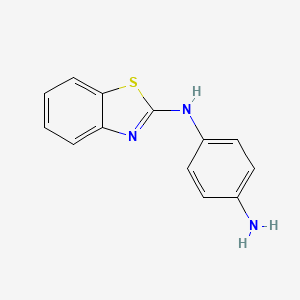
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
